DL-alpha-Tocopherol

Description

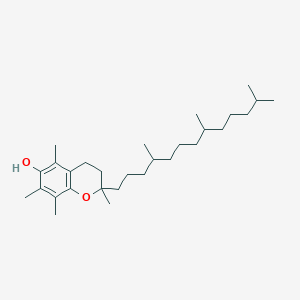

Structure

3D Structure

Properties

IUPAC Name |

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021355 | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index] | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, BP: 200-220 °C at 0.1 mmHg | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 25 °C/4 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly viscous, pale yellow oil | |

CAS No. |

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4 | |

| Record name | DL-α-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-alpha-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheroxy radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-alpha-Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14476 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-tochopherol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Waynecomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VITAMIN E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QWA1RIO01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2.5-3.5 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization of Dl Alpha Tocopherol

Established Synthetic Pathways

The cornerstone of DL-alpha-tocopherol synthesis is the acid-catalyzed reaction between trimethylhydroquinone (B50269) (TMHQ) and isophytol (B1199701) (IP). google.com.na This process is understood to occur in two main chemical steps: the initial alkylation of TMHQ with isophytol to form phytyltrimethylhydroquinone (PTMHQ), which is then followed by the ring closure of the PTMHQ intermediate to yield (all-rac)-α-tocopherol. google.com.na

Condensation Reactions of Trimethylhydroquinone with Isoprenoid Precursors

The industrial synthesis of (all-rac)-α-tocopherol is achieved through the condensation reaction of trimethylhydroquinone with the C20 building block, isophytol. researchgate.net This Friedel-Crafts-type alkylation is a fundamental step in creating the final tocopherol structure. rsc.orgpku.edu.cn The reaction involves the coupling of these two key molecules, a process that has been the subject of extensive research to optimize yields and purity. fao.orggoogle.com.na

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of this compound synthesis are heavily dependent on the catalyst employed. A variety of catalytic systems, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been investigated and utilized to facilitate this crucial condensation reaction. researchgate.netresearchgate.net

Zinc chloride (ZnCl2), a Lewis acid, is a commonly used catalyst in the synthesis of this compound. google.comgoogle.com It is often used in combination with a strong acid, such as hydrochloric acid, to create a synergistic catalytic system. google.comgoogle.com This combination has been shown to be effective in promoting the condensation of TMHQ and isophytol. google.com The amount of zinc halide catalyst used can range from 10 to 200 mol% relative to the TMHQ. google.com In some processes, the zinc halide is introduced as a mixture with water, which allows for easier handling and recycling of the catalyst. google.com The reaction is typically carried out in a nonpolar solvent that is not easily miscible with water. google.com

To overcome issues associated with homogeneous catalysts, such as corrosion and wastewater contamination, heterogeneous catalyst systems have been developed. rsc.org One such system involves a Zn(II) ion-coated silica-alumina catalyst. google.com This catalyst is prepared by impregnating a silica-alumina support with a zinc salt, such as ZnCl2, followed by sintering. google.com The use of this heterogeneous catalyst in a non-polar solvent like n-heptane has been shown to significantly reduce side reactions and produce this compound with high purity and yield. google.com The reaction is typically conducted at temperatures between 80 and 120 °C for 2 to 7 hours. google.com These solid catalysts can also be used in conjunction with ZnCl2 to achieve satisfactory catalytic activity. researchgate.net

Heterogeneous Catalyst Systems (e.g., Zn-Al Coated Silica-Alumina)

Advanced Synthetic Methodologies for Specific this compound Derivatives

Research has also focused on the synthesis of specific derivatives of this compound to enhance its properties or introduce new functionalities. These methods often start with α-tocopherol and modify its structure through various chemical reactions.

One area of focus is the creation of ester derivatives, which can exhibit improved stability. mdpi.com For example, α-tocopheryl succinate (B1194679) can be synthesized by reacting α-tocopherol with succinic anhydride, a reaction that can be catalyzed by substances like nano-silica and immobilized 4-dimethylaminopyridine (B28879) or enzymes such as Novozym 435. mdpi.com Similarly, α-tocopheryl acetate (B1210297) is produced by the reaction of α-tocopherol with acetic anhydride, which can be catalyzed by pyridine. mdpi.comwikipedia.org

Other advanced methodologies involve creating more complex derivatives. For instance, α-tocopherol has been alkylated with diethyl bromomalonate, followed by hydrolysis, to produce tocopheryloxymalonic acid. mdpi.com Another approach involves the synthesis of phospholipid-ligated derivatives, where a three-step process converts this compound into DL-alpha-tocopheryl-6-O-phosphorylcholine and its ethanolamine (B43304) homologue. nih.gov These synthetic strategies allow for the creation of a diverse range of α-tocopherol derivatives with potentially novel biological activities. mdpi.comnih.gov

Below is an interactive data table summarizing the synthesis of various this compound derivatives.

| Derivative | Starting Material | Reagent(s) | Catalyst/Conditions |

| α-Tocopheryl Succinate | α-Tocopherol | Succinic Anhydride | Nano-silica, immobilized 4-dimethylaminopyridine / Novozym 435 mdpi.com |

| α-Tocopheryl Acetate | α-Tocopherol | Acetic Anhydride | Pyridine mdpi.com |

| Tocopheryloxymalonic Acid | α-Tocopherol | Diethyl Bromomalonate, followed by KOHaq | K2CO3, acetone, reflux, then THF, rt mdpi.comresearchgate.net |

| α-Tocopheryl Chloroacetate | α-Tocopherol | Chloroacetyl Chloride | Pyridine, toluene, rt mdpi.comresearchgate.net |

| DL-alpha-tocopheryl-6-O-phosphorylcholine | This compound | 2-bromoethyl phosphate (B84403) intermediate, then trimethylamine | Three-step synthesis nih.gov |

| DL-alpha-tocopheryl-6-O-phosphorylethanolamine | This compound | 2-bromoethyl phosphate intermediate, then ammonia | Three-step synthesis nih.gov |

Synthesis of Phospholipid-Ligated this compound Conjugates

The covalent attachment of phospholipid moieties to this compound creates novel conjugates with unique properties. A described three-step synthesis yields DL-alpha-tocopheryl-6-O-phosphorylcholine and its phosphorylethanolamine counterpart. nih.gov

Racemic Synthesis of Alpha-Tocopherol (B171835) and Alpha-Tocotrienol Analogs

Racemic synthesis aims to produce a mixture of stereoisomers. A notable approach for synthesizing racemic α-tocopherol and its unsaturated analog, α-tocotrienol, involves constructing the side chains through a coupling reaction. One method utilizes a key intermediate, 6-methoxymethoxy-2,5,7,8-tetramethyl-2-(5-mercaptothiazolinyl-4-methyl-3-penten-1-yl)chroman, which is coupled with geranyl bromide. researchgate.net Following the coupling, desulfurization and hydrolysis yield α-tocotrienol. A subsequent reduction of the tocotrienol (B1241368) furnishes the final α-tocopherol product in good yield. researchgate.net

Another strategy for creating racemic α-tocopherol and α-tocotrienol analogs uses chromane (B1220400) aldehydes as key synthons. nsc.ru These aldehydes are prepared by condensing trimethylhydroquinone with vinylation products derived from the partial ozonolysis of isoprene (B109036) dimers and trimers. Olefination of these chromane aldehydes with appropriate phosphoranes leads to the formation of α-tocotrienol, α-tocopherol, and their analogs. nsc.ru

Stereoselective Approaches in Related Tocopherol Syntheses

In contrast to racemic synthesis, stereoselective synthesis targets the formation of specific stereoisomers. While the industrial synthesis of this compound is racemic, significant research has focused on stereoselective methods for producing specific tocopherol isomers, particularly the naturally occurring RRR-α-tocopherol.

One approach involves the asymmetric addition of Grignard reagents to ketones to construct the C2 stereocenter with high stereoselectivity. nih.gov This method has been used to prepare tertiary alcohol precursors for both C2 diastereoisomers of α-tocopherol, achieving diastereomeric ratios as high as 96:4. nih.gov

Other stereoselective syntheses have employed chemoenzymatic methods. For instance, the stereoselective acylation of an achiral chromanedimethanol derivative using Candida antarctica lipase (B570770) B can produce an (S)-monoester with an enantiomeric excess of ≥98%. nih.gov This chiral intermediate serves as a starting point for synthesizing specific enantiomers of α-tocotrienol. nih.gov Similarly, the reduction of certain aldehydes using baker's yeast can yield chiral alcohols that are key intermediates in the synthesis of natural α-tocopherol. rsc.orgrsc.org

Optimization of Synthetic Processes for High Yield and Purity

The industrial synthesis of this compound from trimethylhydroquinone (TMHQ) and isophytol is a process that requires careful optimization to maximize yield and purity while minimizing costs. google.com.na

Catalyst and Solvent Systems: The reaction is traditionally catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), combined with a Brønsted acid like hydrochloric acid (HCl). stuba.sk Research has explored various catalysts to improve efficiency. A Zn(II) ion-coated silica-alumina catalyst has been shown to be highly effective, enabling the synthesis of DL-α-tocopherol in high purity and yield by minimizing side reactions. google.com Using n-heptane as a solvent with this catalyst system at 80-120°C for 2-7 hours has proven effective. google.com Other catalysts, such as triflates of rare earths, have also been investigated. stuba.sk

Reaction Conditions: Process parameters significantly impact the outcome. It has been demonstrated that conducting the condensation reaction at reduced pressure can increase the yield of (all-rac)-α-tocopherol. researchgate.net This is attributed to the more efficient removal of water, a byproduct of the reaction. researchgate.net Microwave-assisted synthesis has also emerged as a rapid and efficient alternative. This method, performed under vacuum, can achieve high yields (e.g., 82%) in a much shorter time (30 minutes) and with less solvent compared to conventional heating. rsc.org

The table below summarizes a comparison of different catalytic systems and conditions aimed at optimizing the synthesis of this compound.

| Catalyst System | Solvent(s) | Temperature (°C) | Reaction Time | Reported Yield/Purity | Reference |

| ZnCl₂ / HCl | Toluene or n-hexane | N/A | N/A | 95-98% Yield, 94-96% Purity | google.comgoogle.com |

| Zn(II) ion-coated silica-alumina | n-heptane | 80-120 | 2-7 hours | High Yield, High Purity | google.com |

| Gd(OTf)₃ | Ethylene carbonate / Heptane | 80-150 | N/A | High Conversion & Selectivity | stuba.sk |

| Microwave-assisted (various catalysts) | N/A | 110 | 30 minutes | 82% Yield | rsc.org |

Purification of the crude product, which is often no more than 90% pure, is a critical final step to achieve the high purity required for pharmaceutical and food applications. google.com.na

Metabolism and Pharmacokinetics of Dl Alpha Tocopherol and Its Metabolites

Absorption and Transport Mechanisms

As a lipophilic molecule, DL-alpha-tocopherol relies on the body's lipid transport system for its absorption and distribution to various tissues. This process involves its incorporation into lipoproteins and the crucial role of a specific liver protein that ensures the preferential retention of the alpha-tocopherol (B171835) form.

Lipoprotein-Mediated Distribution (Chylomicrons, VLDL, LDL, HDL)

The absorption of this compound, like other dietary fats, begins in the small intestine. Here, it is incorporated into mixed micelles, which facilitate its diffusion across the brush border membrane of enterocytes. fao.org Inside these intestinal cells, alpha-tocopherol is packaged into large lipoprotein particles called chylomicrons. fao.orgresearchgate.net These chylomicrons are then secreted into the lymphatic system, eventually entering the bloodstream. fao.org

Once in circulation, chylomicrons are acted upon by lipoprotein lipase (B570770) (LPL), an enzyme that hydrolyzes the triglycerides within the chylomicron core. fao.org During this process, some alpha-tocopherol can be transferred to high-density lipoproteins (HDLs). fao.org The remaining chylomicron remnants, still containing alpha-tocopherol, are taken up by the liver. fao.orgresearchgate.net

The liver plays a central role in the subsequent distribution of alpha-tocopherol. mdpi.com It incorporates alpha-tocopherol into newly synthesized very low-density lipoproteins (VLDL) which are then secreted back into the bloodstream. tandfonline.compnas.org As VLDL is converted to low-density lipoprotein (LDL) in the circulation, a portion of the alpha-tocopherol remains associated with the LDL particle. fao.orgnih.gov Consequently, alpha-tocopherol is transported in the plasma by all major lipoprotein classes: chylomicrons, VLDL, LDL, and HDL. tandfonline.comkarger.com

Role of Hepatic Alpha-Tocopherol Transfer Protein (α-TTP) in Preferential Retention

While various forms of vitamin E are absorbed from the diet, alpha-tocopherol is the predominant form found in blood and tissues. fao.org This preferential retention is primarily due to the action of a specific protein in the liver called the alpha-tocopherol transfer protein (α-TTP). fao.orgrsc.orgresearchgate.net α-TTP is a cytosolic protein that exhibits a high binding affinity and selectivity for alpha-tocopherol. pnas.orgescholarship.org

After chylomicron remnants deliver different forms of vitamin E to the liver, α-TTP specifically binds to alpha-tocopherol and facilitates its incorporation into nascent VLDL particles that are secreted from the liver. researchgate.netnih.govnih.gov This process ensures that alpha-tocopherol is efficiently recycled back into the circulation for delivery to other tissues, while other forms of vitamin E are more readily metabolized and excreted. nih.govoregonstate.edu The critical role of α-TTP is highlighted by a rare genetic disorder called Ataxia with Vitamin E Deficiency (AVED), which is caused by mutations in the gene for α-TTP and leads to severe vitamin E deficiency and neurological symptoms. rsc.orgnih.gov

Extrahepatic Tissue Uptake Mechanisms

The delivery of alpha-tocopherol from circulating lipoproteins to extrahepatic tissues occurs through several mechanisms. A primary pathway involves the uptake of intact LDL particles via the LDL receptor-mediated endocytosis. fao.orgnih.gov This process delivers not only cholesterol but also the associated alpha-tocopherol into the cells.

Additionally, alpha-tocopherol can be taken up by tissues through mechanisms involving HDL. fao.org The scavenger receptor class B type I (SR-B1) has been implicated in the selective uptake of lipids, including alpha-tocopherol, from HDL. Furthermore, lipoprotein lipase, the same enzyme involved in chylomicron and VLDL metabolism, may also facilitate the transfer of alpha-tocopherol to peripheral tissues. nih.gov In the central nervous system, a specialized transport mechanism involving astrocytes that express α-TTP has been identified, which facilitates the delivery of vitamin E to neurons. escholarship.org

Biotransformation Pathways of this compound

While the body preferentially retains alpha-tocopherol, it also possesses mechanisms to metabolize and excrete it, preventing excessive accumulation. These biotransformation pathways involve oxidation and conjugation reactions.

Oxidation to Tocopheryl Quinones and Hydroquinones

One of the primary metabolic pathways for alpha-tocopherol involves its oxidation. scholaris.ca When alpha-tocopherol acts as an antioxidant, it can be oxidized to the alpha-tocopheryl radical, which can then be further oxidized to form alpha-tocopheryl quinone. nih.govtandfonline.com This oxidation can occur under conditions of oxidative stress. tandfonline.com Studies have shown that alpha-tocopheryl quinone can be detected in human plasma. tandfonline.com

Alpha-tocopheryl quinone can, in turn, be reduced to alpha-tocopheryl hydroquinone (B1673460). tandfonline.com This reduction has been demonstrated to occur in vivo. tandfonline.com The conversion between the quinone and hydroquinone forms represents a redox cycle that may have physiological implications.

Conjugation Reactions (e.g., Glucuronidation)

A major route for the catabolism and excretion of alpha-tocopherol involves the shortening of its phytyl side chain. This process is initiated by cytochrome P450 enzymes, which hydroxylate the terminal end of the side chain. oregonstate.edunih.gov This is followed by a series of β-oxidation steps, leading to the formation of water-soluble metabolites, with the main end product being α-carboxyethylhydroxychroman (α-CEHC). nih.govnih.govcaymanchem.com

Formation of Short-Chain and Long-Chain Carboxychromanol Metabolites

The metabolism of this compound involves the oxidative degradation of its phytyl tail, leading to the formation of various water-soluble metabolites, primarily carboxychromanols. This process begins with an initial hydroxylation at the terminal (ω) carbon of the side chain, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A4. rsc.orgwjgnet.comsemanticscholar.org This is followed by further oxidation to a carboxyl group, forming 13′-carboxychromanol (13′-COOH), a key long-chain metabolite (LCM). semanticscholar.orgnih.gov

Subsequent to the formation of 13′-COOH, the metabolite undergoes a series of β-oxidation cycles, analogous to fatty acid metabolism, which systematically shortens the phytyl tail. rsc.orgwjgnet.com This process generates a series of intermediate-chain metabolites, including carboxydimethyldecylhydroxychromanol (CDMDHC or 11′-COOH) and carboxymethyloctylhydroxychromanol (CDMOHC or 9′-COOH). wjgnet.com The β-oxidation cascade culminates in the formation of the primary short-chain metabolite (SCM), α-carboxyethylhydroxychroman (α-CEHC). rsc.orgnih.gov

Recent metabolomic studies have identified additional novel metabolites, revealing further complexity in the metabolic pathway. These include conjugated forms of α-CEHC, such as α-CEHC glycine (B1666218), α-CEHC glycine glucuronide, and α-CEHC taurine, which have been detected in human and mouse urine. nih.gov These findings indicate that after the side-chain is shortened, the resulting carboxychromanols can be further conjugated with amino acids or glucuronic acid, likely to enhance their water solubility and facilitate excretion.

| Metabolite Class | Key Metabolites | Formation Process |

| Long-Chain Metabolites (LCMs) | 13′-hydroxychromanol (13′-OH), 13′-carboxychromanol (13′-COOH) | ω-hydroxylation and subsequent oxidation of the terminal phytyl tail. semanticscholar.orgnih.gov |

| Intermediate-Chain Metabolites | Carboxydimethyldecylhydroxychromanol (CDMDHC), Carboxymethyloctylhydroxychromanol (CDMOHC) | Stepwise β-oxidation of long-chain metabolites. wjgnet.com |

| Short-Chain Metabolites (SCMs) | α-carboxyethylhydroxychroman (α-CEHC) | Final product of the β-oxidation cascade. rsc.orgnih.gov |

| Conjugated SCMs | α-CEHC glycine, α-CEHC taurine, α-CEHC glucuronide | Conjugation of α-CEHC with amino acids or glucuronic acid. nih.gov |

Elimination Pathways of this compound and its Metabolites

The elimination of this compound and its metabolites occurs through both renal and fecal routes, with the pathway being largely dependent on the physicochemical properties of the specific compound. The water-soluble carboxychromanol metabolites, particularly the short-chain metabolite α-CEHC and its conjugates, are primarily excreted in the urine. semanticscholar.orgnih.gov The conversion of the lipophilic vitamin E into these more hydrophilic forms is a critical step for renal clearance.

In contrast, the long-chain metabolites (LCMs) and any unmetabolized alpha-tocopherol are predominantly eliminated via the biliary-fecal route. semanticscholar.orgfao.org The liver plays a central role in this process. After uptake from chylomicron remnants, alpha-tocopherol that is not incorporated into very-low-density lipoproteins (VLDL) by the alpha-tocopherol transfer protein (α-TTP) is subject to metabolism or direct secretion into the bile. semanticscholar.orgfao.org The more lipophilic LCMs are also secreted into the bile and subsequently excreted in the feces. semanticscholar.org A minor amount of vitamin E may also be excreted through the sebaceous glands of the skin. fao.org

The primary oxidation product of alpha-tocopherol, α-tocopheryl quinone, can be reduced to its hydroquinone form, conjugated with glucuronic acid, and then excreted in the bile. fao.org This compound can also be further metabolized in the kidneys to α-tocopheronic acid, which is also excreted. fao.org

Interactions with Endogenous Metabolic Pathways

Influence on Progesterone (B1679170) Metabolism

Research has explored the potential interaction between vitamin E and progesterone metabolism. Early studies investigating this relationship focused on the urinary excretion of pregnanediol (B26743), a major metabolite of progesterone. Administration of this compound acetate (B1210297) was observed to influence the transformation of progesterone into urinary pregnanediol. oup.comresearchgate.net Specifically, in some human studies, supplementation with alpha-tocopherol acetate led to a considerable increase in the urinary output of sodium pregnanediol glucuronidate, the conjugated form of pregnanediol. oup.comresearchgate.net This suggests that this compound may affect the metabolic pathway of progesterone, potentially by influencing the enzymatic processes involved in its conversion and excretion. oup.comnih.gov

| Study Focus | Observation | Implication |

| Progesterone to Pregnanediol Transformation | Increased urinary pregnanediol output with this compound acetate administration. oup.comresearchgate.net | This compound may modulate the enzymes involved in progesterone metabolism. |

Interplay with Lipid Metabolism and Lipoprotein Homeostasis

This compound metabolism is intricately linked with lipid metabolism and lipoprotein homeostasis. As a fat-soluble compound, its absorption is dependent on the presence of dietary fats and the formation of micelles in the intestine. fao.org Following absorption into enterocytes, it is incorporated into chylomicrons for transport through the lymphatic system into the bloodstream. nih.govfao.org

In the circulation, lipoprotein lipase facilitates the catabolism of chylomicrons, during which alpha-tocopherol can be transferred to high-density lipoproteins (HDL). fao.org From HDL, it can be exchanged with other lipoproteins like very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL). fao.org The liver is the central organ for regulating alpha-tocopherol levels. The hepatic alpha-tocopherol transfer protein (α-TTP) preferentially incorporates the alpha-form into nascent VLDL, which are then secreted into the circulation to deliver the vitamin to peripheral tissues. fao.orgcambridge.org Tocopherol forms not selected by α-TTP are directed towards metabolic degradation or biliary excretion. fao.org Furthermore, studies in mice have shown that an α-tocopherol–enriched diet can lead to increases in liver fatty acids and decreases in serum and liver cholesterol. nih.gov

| Lipoprotein | Role in this compound Transport |

| Chylomicrons | Transport from the intestine to the liver via the lymphatic system. nih.govfao.org |

| High-Density Lipoprotein (HDL) | Accepts alpha-tocopherol during chylomicron catabolism and transfers it to other lipoproteins. fao.org |

| Very-Low-Density Lipoprotein (VLDL) | Transports hepatically-selected alpha-tocopherol from the liver to peripheral tissues. fao.org |

| Low-Density Lipoprotein (LDL) | Receives alpha-tocopherol during VLDL conversion and delivers it to tissues via the LDL receptor pathway. fao.org |

Redox Cycling with Ascorbic Acid and Glutathione (B108866)

The primary function of this compound as a potent lipid-soluble antioxidant involves its ability to donate a hydrogen atom from its chromanol ring's hydroxyl group to scavenge lipid peroxyl radicals, thus terminating lipid peroxidation chain reactions. This action results in the formation of the relatively stable alpha-tocopheroxyl radical.

For alpha-tocopherol to continue exerting its antioxidant effect, it must be regenerated from this radical state. This regeneration is accomplished through redox cycling with other endogenous antioxidants, notably ascorbic acid (Vitamin C) and glutathione. nih.govnih.gov Ascorbic acid, a water-soluble antioxidant, can reduce the alpha-tocopheroxyl radical back to alpha-tocopherol at the lipid-aqueous interface of membranes. In this process, ascorbic acid itself becomes oxidized to the ascorbyl radical. The ascorbyl radical can then be reduced back to ascorbic acid by the glutathione-dependent enzyme systems, thus completing the cycle and allowing the continued antioxidant function of alpha-tocopherol.

| Compound | Role in Redox Cycling |

| This compound | Scavenges lipid peroxyl radicals, forming the alpha-tocopheroxyl radical. |

| Ascorbic Acid (Vitamin C) | Reduces the alpha-tocopheroxyl radical back to alpha-tocopherol, becoming the ascorbyl radical. nih.gov |

| Glutathione | Involved in the enzymatic regeneration of ascorbic acid from the ascorbyl radical. nih.gov |

Molecular and Cellular Mechanisms of Action of Dl Alpha Tocopherol

Antioxidant Mechanisms

DL-alpha-tocopherol, a synthetic form of vitamin E, is a potent fat-soluble antioxidant. atamanchemicals.com Its primary role is to protect cell membranes from oxidative damage. atamanchemicals.comsigmaaldrich.com

This compound is uniquely suited to intercept peroxyl radicals, thus preventing a chain reaction of lipid peroxidation. oregonstate.edu The antioxidant properties of vitamin E are exerted through its phenolic hydroxyl group, which donates a hydrogen to peroxyl radicals. mdpi.com This action neutralizes the radical and results in the formation of a more stable lipid species. mdpi.com The O-H bond in tocopherols (B72186) is about 10% weaker than in most other phenols, which allows the vitamin to readily donate a hydrogen atom to peroxyl and other free radicals. atamanchemicals.com When a molecule of alpha-tocopherol (B171835) scavenges a free radical, it is converted into the alpha-tocopheroxyl radical. oregonstate.edu This radical is relatively unreactive and can be reduced back to its active form by other antioxidants like vitamin C. atamanchemicals.comoregonstate.edu

While alpha-tocopherol is a lipid-soluble antioxidant and functions within the lipid phase of membranes, its regeneration can involve aqueous-phase antioxidants. researchgate.netahajournals.org For instance, ascorbic acid (vitamin C), a water-soluble antioxidant, can regenerate alpha-tocopherol from the alpha-tocopheroxyl radical at the water-lipid interface. ahajournals.org This interaction between lipid- and water-soluble antioxidants is crucial for maintaining the antioxidant capacity of the cell. mdpi.com

As a fat-soluble antioxidant, this compound is incorporated into cell membranes, where it protects them from oxidative damage. atamanchemicals.comcaymanchem.com Cell membranes are particularly vulnerable to damage from lipid peroxidation by free radicals due to their high concentration of polyunsaturated fatty acids. atamanchemicals.comoregonstate.edu Alpha-tocopherol is considered a primary defense against lipid peroxidation in cellular membranes and organelles like mitochondria. uomustansiriyah.edu.iq It is strategically positioned within the membrane, with its phenolic group near the surface and its phytyl tail embedded within the lipid bilayer, allowing it to effectively protect the fatty acids at risk. imrpress.com

Studies have shown that supplementation with DL-alpha-tocopheryl acetate (B1210297) can protect erythrocyte membranes from oxidative stress. nih.gov In a study with healthy middle-aged and elderly people, vitamin E supplementation led to decreased erythrocyte hemolysis and improved membrane fluidity, indicating enhanced protection against oxidative damage. nih.gov

This compound functions as a major chain-breaking antioxidant in biological membranes. oregonstate.edunih.gov Lipid peroxidation is a chain reaction initiated by a free radical abstracting a hydrogen atom from a polyunsaturated fatty acid, forming a lipid radical. mdpi.com This lipid radical then reacts with oxygen to form a lipid peroxyl radical, which can propagate the chain reaction by attacking another fatty acid. mdpi.com

Alpha-tocopherol breaks this chain by donating a hydrogen atom to the lipid peroxyl radical, thus neutralizing it and preventing further propagation of lipid peroxidation. oregonstate.edumdpi.com The resulting tocopheroxyl radical is less reactive and can be recycled back to its active form. researchgate.net This chain-breaking activity is a key mechanism by which alpha-tocopherol protects the integrity of cell membranes. imrpress.com

Protection Against Oxidative Damage to Cellular Membranes

Non-Antioxidant Molecular Functions

Beyond its well-established antioxidant role, this compound also exhibits non-antioxidant functions by modulating cellular signaling pathways. mdpi.com

This compound has been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme involved in various cellular signaling cascades. mdpi.comnih.gov This inhibition is not a direct interaction with the enzyme but is thought to occur through the modulation of the neutrophil membrane. tandfonline.com

Research indicates that alpha-tocopherol specifically inhibits the PKCα isoform by inducing its dephosphorylation. nih.gov This effect is specific to the alpha-tocopherol form and is not mimicked by beta-tocopherol, which has similar antioxidant properties. nih.gov The proposed mechanism involves the activation of protein phosphatase 2A by alpha-tocopherol, which then dephosphorylates and deactivates PKCα. nih.gov This inhibitory effect on PKC has been observed in various cell types, including vascular smooth muscle cells. researchgate.net

Table 1: Research Findings on this compound's Mechanisms of Action

| Mechanism | Key Findings | References |

|---|---|---|

| Free Radical Scavenging | Donates a hydrogen atom from its phenolic hydroxyl group to neutralize peroxyl radicals. | oregonstate.edumdpi.com |

| Protection of Cellular Membranes | Incorporates into cell membranes to protect against lipid peroxidation and improve membrane fluidity. | atamanchemicals.comcaymanchem.comnih.gov |

| Chain-Breaking Antioxidant Activity | Interrupts the chain reaction of lipid peroxidation by neutralizing lipid peroxyl radicals. | oregonstate.edumdpi.comnih.gov |

| Inhibition of PKC Activity | Specifically inhibits the PKCα isoform by inducing its dephosphorylation, likely via activation of protein phosphatase 2A. | nih.govnih.gov |

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 13999 |

| Vitamin C (Ascorbic Acid) | 54670067 |

Regulation of Cell Signaling Pathways

Modulation of Other Signal Transduction Enzymes

Beyond its noted effects on Protein Kinase C (PKC), this compound influences a range of other signal transduction enzymes, thereby impacting numerous cellular processes.

One key enzyme modulated by alpha-tocopherol is Protein Phosphatase 2A (PP2A) , a serine/threonine phosphatase involved in various cellular processes, including cell growth, differentiation, and apoptosis. nih.govjpionline.org Alpha-tocopherol has been shown to activate PP2A. nih.govmdpi.comnih.gov This activation is significant as PP2A can dephosphorylate and consequently deactivate PKC, suggesting a mechanism by which alpha-tocopherol regulates PKC activity. jpionline.orgnih.gov The activation of PP2A by alpha-tocopherol highlights a non-antioxidant mechanism through which it can influence cellular signaling cascades. mdpi.comnih.gov

Diacylglycerol Kinase (DGK) is another enzyme influenced by alpha-tocopherol. DGK phosphorylates diacylglycerol (DAG) to produce phosphatidic acid, thereby terminating DAG-mediated signaling. Alpha-tocopherol has been demonstrated to increase the activity of DGK. mdpi.comnih.govnih.gov This enhanced activity reduces intracellular levels of DAG, a key activator of PKC. By promoting the activity of DGK, alpha-tocopherol can prevent the hyperglycemia-induced activation of the DAG-PKC pathway in vascular smooth muscle cells. nih.gov This effect is likely mediated through an antioxidant mechanism, as other lipophilic antioxidants have shown similar effects, while vitamin E analogues with lower antioxidant potency were ineffective. nih.gov

Furthermore, alpha-tocopherol has been reported to inhibit tyrosine kinase activity. nih.govcaldic.com This inhibition has been observed in various cell types and is implicated in the anti-proliferative effects of vitamin E. For instance, in TPA-induced primary human fibroblasts, tocopherol was found to inhibit not only free radical formation but also tyrosine kinase activity. nih.gov

The modulation of these enzymes by this compound underscores its role as a significant regulator of cellular signaling, impacting pathways crucial for cell function and homeostasis.

Gene Expression Regulation

Studies have revealed that alpha-tocopherol status is critical for the proper expression of genes related to myelination. oup.comresearchgate.net In animal models with alpha-tocopherol deficiency, significant changes in the expression of myelin-related genes have been observed in the cerebral cortex. oup.comresearchgate.net Deficiency in alpha-tocopherol leads to the downregulation of genes involved in myelination, which can contribute to neurodegeneration and ataxia. nutrition.orgescholarship.org Specifically, research on mice lacking the alpha-tocopherol transfer protein (Ttpa-/- mice), a model for ataxia with vitamin E deficiency (AVED), has shown repression of genes encoding myelin proteins. researchgate.netnih.gov This dysregulation of myelination-related gene expression highlights the essential role of alpha-tocopherol in maintaining the integrity of the nervous system. escholarship.orgjci.org

The expression of genes crucial for synaptic function is also modulated by alpha-tocopherol. oup.comresearchgate.net In states of alpha-tocopherol deficiency, there is a notable downregulation of genes involved in synaptogenesis and neuronal vesicle transport. researchgate.net Research in Ttpa-/- mice has demonstrated the repression of genes encoding synaptic proteins and members of the protein kinase C family in the cortex. researchgate.net Furthermore, studies on developing mouse fetuses have indicated that both the source and level of dietary alpha-tocopherol can affect the expression of genes involved in synapse formation within the hippocampus. nutrition.org These findings suggest that alpha-tocopherol plays a vital role in ensuring proper synaptic plasticity and neuronal communication. nih.gov

This compound influences the expression of genes involved in the cellular response to oxidative stress. oup.comnih.gov While its primary antioxidant role involves scavenging free radicals, it also transcriptionally regulates genes that are part of the endogenous antioxidant defense system. cambridge.org For example, alpha-tocopherol can modulate the expression of genes encoding for components of NAD(P)H oxidase and superoxide (B77818) dismutase (SOD). nih.gov In Ttpa-/- mice, which experience increased oxidative stress, there is a selective induction of genes regulated by antioxidant response elements in the liver. researchgate.net Conversely, in other studies, increased dietary alpha-tocopherol has been shown to reduce the expression of antioxidant genes like catalase and SOD, likely due to the decreased need for their enzymatic activity in the presence of sufficient alpha-tocopherol. cambridge.org This indicates a homeostatic regulation where alpha-tocopherol can either upregulate or downregulate oxidative stress response genes depending on the cellular context and oxidative burden.

Table 1: Impact of this compound on Gene Expression

| Category | Effect of Deficiency | Effect of Supplementation | Key Genes/Pathways Affected |

| Myelination | Downregulation of myelination-related genes. oup.comresearchgate.netescholarship.org | Normalizes expression of neuroinflammatory genes that can impact myelin. nih.gov | Myelin proteins, genes dysregulated in Ttpa-/- mice. researchgate.netnih.gov |

| Synaptic Function | Repression of genes for synaptic proteins and synaptogenesis. researchgate.netnutrition.org | Influences genes involved in synapse formation. nutrition.org | Synaptic vesicle assembly genes, Protein Kinase C family. researchgate.net |

| Oxidative Stress | Induction of antioxidant response element-regulated genes in the liver. researchgate.net | Can reduce the expression of antioxidant enzymes. cambridge.org | Catalase, Superoxide Dismutase (SOD), NAD(P)H oxidase components. nih.govcambridge.org |

Influence on Synaptic Function-Related Gene Expression

Immunomodulatory Effects

This compound exerts significant immunomodulatory effects, influencing both innate and adaptive immunity. ncats.ioceon.rsnih.gov These effects are attributed to its ability to modulate T-cell function, enhance phagocytic capacity, and influence the production of signaling molecules. ceon.rsnih.gov

Alpha-tocopherol directly impacts T lymphocytes by stabilizing their membranes and contributing to the generation of intercellular signals that affect inflammatory factors. ceon.rs Supplementation with alpha-tocopherol has been shown to improve T-cell mediated responses, including lymphocyte proliferation and the production of Interleukin-2 (B1167480) (IL-2). nih.gov Studies in older adults have demonstrated that vitamin E supplementation can enhance T-cell function. nih.gov

Furthermore, alpha-tocopherol has been used to study its immunomodulatory effect on the influenza virus. atamanchemicals.com It also enhances the phagocytic capacity of macrophages. ceon.rs The immunomodulatory actions of alpha-tocopherol are particularly relevant in the context of aging, where immune function tends to decline. nih.gov

Anti-Proliferative Actions

This compound has been shown to possess anti-proliferative properties in various cancer cell lines. nih.govtandfonline.comservice.gov.uk This action is often associated with the induction of apoptosis (programmed cell death) and the inhibition of DNA synthesis. nih.govtandfonline.commedchemexpress.com

Studies have demonstrated that this compound can inhibit the proliferation of erythroleukemia, prostate, and breast cancer cells in a dose-dependent manner. nih.govtandfonline.com This inhibition is accompanied by a reduction in DNA synthesis and extensive DNA fragmentation, which are characteristic features of apoptosis. nih.govtandfonline.com It is noteworthy that breast and prostate cancer cells appear to be more sensitive to the anti-proliferative effects of this compound than erythroleukemia cells. nih.govtandfonline.com

The anti-proliferative effects of alpha-tocopherol are not solely dependent on its antioxidant activity. plos.org For instance, alpha-tocopherol has been shown to inhibit the anti-proliferative and pro-apoptotic effects of certain protein kinase inhibitors, suggesting a complex interaction with cellular signaling pathways that regulate cell growth and death. plos.org

Influence on Angiogenesis and Tumor Dormancy

This compound has been shown to exert inhibitory effects on angiogenesis, the physiological process through which new blood vessels form from pre-existing vessels. This mechanism is crucial in tumor development, as cancer cells require a dedicated blood supply to grow and metastasize. The primary mechanism by which this compound impedes angiogenesis is through the suppression of Vascular Endothelial Growth Factor (VEGF) gene transcription. lipidmaps.orgciteab.com VEGF is a potent signaling protein that stimulates the formation of blood vessels. By downregulating its expression, alpha-tocopherol can hinder the development of the vascular network necessary for tumor expansion.

This anti-angiogenic property contributes to the induction of tumor dormancy, a state in which tumors remain microscopic and asymptomatic. By limiting the blood supply, this compound can help maintain tumors in this dormant state, preventing their growth and progression. lipidmaps.orgciteab.com A study involving long-term supplementation with alpha-tocopherol observed an 11% reduction in serum VEGF levels in the supplemented group compared to a 10% increase in the placebo group, suggesting a potential mechanism for inhibiting carcinogenesis through the suppression of angiogenesis. lipidmaps.org

| Mechanism | Target | Outcome | Supporting Evidence |

|---|---|---|---|

| Inhibition of Angiogenesis | Vascular Endothelial Growth Factor (VEGF) Gene Transcription | Suppression of new blood vessel formation, limiting tumor growth. | This compound was found to inhibit angiogenesis by suppressing VEGF gene transcription. lipidmaps.orgciteab.com |

| Promotion of Tumor Dormancy | Tumor Microenvironment | Keeps tumors in a microscopic, non-proliferative state. | Inhibition of angiogenesis by suppressing VEGF contributes to tumor dormancy. lipidmaps.orgciteab.com |

| Reduction of Serum VEGF | Circulating VEGF Levels | Lowered systemic levels of the key angiogenic factor. | Long-term supplementation was associated with an 11% reduction in serum VEGF levels. lipidmaps.org |

Modulation of Sphingolipid Metabolism

This compound and other vitamin E isoforms can influence cellular processes by modulating the metabolism of sphingolipids, a class of lipids that are critical components of cell membranes and act as signaling molecules involved in cell proliferation, differentiation, and apoptosis (programmed cell death). researchgate.netmdpi.com The anticancer effects of some vitamin E forms may be linked to their ability to alter sphingolipid pathways. researchgate.netlipidmaps.org

The sphingolipid metabolic pathway involves a dynamic balance between pro-apoptotic and pro-survival molecules. Key molecules in this pathway include:

Ceramides (B1148491): These sphingolipids are generally considered pro-apoptotic. An increase in ceramide levels can trigger cell death pathways.

Sphingosine: A precursor to other sphingolipids, which can also influence cell fate.

Sphingosine-1-phosphate (S1P): Formed from the phosphorylation of sphingosine, S1P typically promotes cell survival, proliferation, and inhibits apoptosis.

Research indicates that certain vitamin E fractions, particularly gamma- and delta-tocopherol, can induce apoptosis in cancer cells by interrupting the synthesis of sphingolipids. nih.gov This interruption can alter the balance between pro-apoptotic ceramides and pro-survival S1P, thereby favoring cell death. While alpha-tocopherol alone was reported in one study to not have the same apoptotic effect on prostate cancer cells as gamma- and delta-tocopherol, it is recognized as a modulator of sphingolipid metabolism. nih.gov The accumulation of sphingolipids like sphinganine (B43673) and ceramide has been noted in cancer cells undergoing treatment, and these molecules are studied for their potential to inhibit cancer-related kinases. waocp.org

| Sphingolipid Molecule | General Function in Cell Fate | Modulation by Vitamin E Isoforms |

|---|---|---|

| Ceramide | Pro-apoptotic; triggers programmed cell death. | Vitamin E can modulate ceramide levels, influencing apoptotic pathways. waocp.org |

| Sphingosine-1-phosphate (S1P) | Pro-survival; promotes cell proliferation and inhibits apoptosis. | The balance between ceramide and S1P is a key target for therapeutic intervention. lipidmaps.orgwikipedia.org |

| Sphinganine | Precursor to other sphingolipids; can induce apoptosis. | Accumulation observed in treated cancer cells; studied as a potential kinase inhibitor. waocp.org |

Pro-oxidant Effects under Specific Conditions

While this compound is renowned for its antioxidant properties, under certain biochemical conditions, it can exhibit paradoxical pro-oxidant effects. wikipedia.orglipidmaps.org This dual role depends significantly on the surrounding chemical environment, particularly the concentration of co-antioxidants and the nature of the oxidative stress. wikipedia.orgwikidata.org

The primary antioxidant mechanism of alpha-tocopherol involves donating a hydrogen atom from its chromanol ring to neutralize a peroxyl radical, thereby terminating lipid peroxidation chain reactions. This process transforms the alpha-tocopherol into a tocopheryl radical. In an ideal antioxidant scenario, this radical is then reduced back to its stable form by a co-antioxidant, such as Vitamin C (ascorbate). wikipedia.org

However, if co-antioxidants are scarce or depleted, the relatively stable tocopheryl radical can act as a pro-oxidant. It can participate in the transfer of oxidative potential, for instance, by abstracting a hydrogen atom from a polyunsaturated fatty acid (PUFA), thus initiating a new lipid peroxidation chain reaction. wikidata.orgthegoodscentscompany.com

Specific conditions under which alpha-tocopherol may act as a pro-oxidant include:

Absence of Co-antioxidants: Without molecules like ascorbate (B8700270) to regenerate alpha-tocopherol from its radical form, the tocopheryl radical persists and can propagate oxidation. wikipedia.orglipidmaps.org

High PUFA Environment: In environments with high concentrations of polyunsaturated fats, such as in smokers on a high-PUFA diet, vitamin E has been shown to increase markers of lipid peroxidation (F2-isoprostanes). wikidata.org

High Concentrations: Studies on soybean oil under accelerated storage showed that high concentrations of alpha-tocopherol exerted a clear pro-oxidant effect, accelerating the formation of hydroperoxides and other oxidation products. thegoodscentscompany.com

| Condition | Mechanism | Outcome | Supporting Research |

|---|---|---|---|

| Low levels or absence of co-antioxidants (e.g., Vitamin C) | The tocopheryl radical is not regenerated back to tocopherol and instead propagates oxidation. | Pro-oxidant effect observed in diluted plasma and isolated LDL. | The presence of ascorbate was a major factor determining antioxidant vs. pro-oxidant activity. wikipedia.orglipidmaps.org |

| High-PUFA diet in smokers | Tocopheryl radicals abstract hydrogen from PUFAs, initiating further lipid peroxidation. | Increased plasma levels of F2-isoprostanes and PGF2α, markers of oxidative stress. | Vitamin E was found to function as a pro-oxidant in this specific in vivo setting. wikidata.org |

| High concentrations in lipid systems | High concentrations of tocopheryl radicals can react with lipid hydroperoxides or PUFAs. | Accelerated formation of primary and secondary oxidation products in soybean oil. | Alpha-tocopherol modified the oil's oxidation pathway, inducing toxic aldehydes at earlier stages. thegoodscentscompany.com |

Biological Roles and Research Applications of Dl Alpha Tocopherol

Role in Mitigating Oxidative Stress-Induced Pathologies

Cardiovascular System Research: Atherogenesis and LDL Oxidation Studies

DL-alpha-tocopherol has been a focal point in cardiovascular research, particularly concerning its role in preventing atherosclerosis. The oxidative-modification hypothesis of atherosclerosis posits that the oxidation of low-density lipoprotein (LDL) is a critical early event in the development of atherosclerotic plaques. clockss.org As the primary antioxidant in LDL, α-tocopherol is believed to protect it from oxidative damage. ahajournals.org

Numerous in vitro studies have confirmed that α-tocopherol can inhibit the oxidation of LDL. clockss.orgahajournals.org Research has also explored the dose-dependent effects of α-tocopherol on LDL oxidation, with some studies suggesting that a minimum dose is necessary to achieve a significant reduction in LDL's susceptibility to oxidation. ahajournals.org

Clinical trials have yielded mixed results. The Vitamin E Atherosclerosis Prevention Study (VEAPS), a randomized controlled trial, investigated the effects of this compound (400 IU per day) on the progression of atherosclerosis in healthy individuals. While the study found that α-tocopherol supplementation significantly increased plasma vitamin E levels and reduced both circulating oxidized LDL and the susceptibility of LDL to oxidation, it did not slow the progression of atherosclerosis as measured by carotid intima-media thickness (IMT). researchgate.netahajournals.org Similarly, other large-scale trials have not consistently demonstrated a benefit of vitamin E supplementation on cardiovascular events or mortality. researchgate.netahajournals.org

Conversely, some research suggests that α-tocopherol can inhibit atherogenesis and improve cardiac function through mechanisms independent of its antioxidant properties. nih.gov One study in a unique mouse model of advanced atherosclerosis found that a high dose of α-tocopherol reduced plaque thickness, necrotic core area, and intraplaque neovascularization. nih.gov Interestingly, in this study, α-tocopherol acted as a prooxidant, increasing plasma levels of oxidized LDL and a marker of lipid peroxidation. nih.gov

Table 1: Summary of Key Findings in Cardiovascular Research

| Study Type | Key Findings | Conclusion | Citations |

|---|---|---|---|

| In Vitro & Animal Models | Effective in protecting LDL from oxidative stress. | Supports the oxidative-modification hypothesis of atherosclerosis. | clockss.org |

| VEAPS Clinical Trial | Reduced LDL oxidation but did not affect atherosclerosis progression (IMT). | Null results on the progression of atherosclerosis in healthy individuals. | researchgate.netahajournals.org |

| Mouse Model of Advanced Atherosclerosis | Reduced plaque formation and improved cardiac function, despite prooxidant effects. | Suggests non-antioxidant mechanisms may be involved in cardioprotection. | nih.gov |

Neurological Research: Protection against Oxidative Brain Injury and Neurodegenerative Processes (e.g., Alzheimer's Disease)

Oxidative stress is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's disease (AD). nih.gov In AD, the accumulation of β-amyloid peptide leads to oxidative damage to proteins and lipids, ultimately causing neuronal death. nih.gov The antioxidant properties of α-tocopherol have made it a candidate for therapeutic intervention.

Animal studies have shown that α-tocopherol, alone or in combination with other antioxidants, can reduce levels of brain-damaging reactive oxygen species (ROS) and oxidative products in models of oxidant-induced brain injury. nih.gov In transgenic AD mouse models, α-tocopherol supplementation has been found to improve cognitive function and mitigate oxidative stress. nih.gov One study indicated that α-tocopherol deficiency can impair the clearance of β-amyloid from the brain, an effect that was reversed with supplementation. nih.gov

Clinical trials in humans have produced varied results. nih.gov A controlled clinical trial in patients with moderately severe AD showed that DL-α-tocopherol (2,000 IU/day) had some beneficial effects on the rate of cognitive deterioration. bioline.org.br Another clinical study found that α-tocopherol supplementation delayed or prevented an AD diagnosis in elderly individuals with mild cognitive impairment. nih.gov However, other studies have shown no significant benefit. nih.gov The form of vitamin E used (synthetic vs. natural, α-tocopherol alone vs. mixed tocopherols) and genetic factors may influence the outcomes of these studies. nih.govresearchgate.net

Oncological Research: Effects on Cell Proliferation and Tumor Progression

The role of α-tocopherol in cancer has been investigated with a focus on its effects on cell proliferation and tumor progression. The Alpha-Tocopherol (B171835), Beta-Carotene Cancer Prevention (ATBC) study, a large-scale clinical trial, found a 32% reduction in the incidence of prostate cancer in male smokers who received daily supplements of 50 mg of synthetic α-tocopherol. oregonstate.edu However, the applicability of these findings to other types of cancer and populations remains a subject of ongoing research. The effects of vitamin E on cancer may vary depending on the form of vitamin E used, the type of cancer, and the stage of the disease. nih.gov

Immunological Research: Effects on Immune Cell Function and Viral Responses (e.g., Influenza Virus)

This compound has been shown to modulate the immune system, particularly in the context of aging and infectious diseases. nih.gov Aging is associated with a decline in immune function, leading to increased susceptibility to infections like influenza. nih.gov

Research in aged mice has demonstrated that DL-α-tocopheryl acetate (B1210297) supplementation can enhance T cell-mediated immune responses, including lymphocyte proliferation and the production of interleukin-2 (B1167480) (IL-2), a key cytokine in T cell activation. nih.govclinicaleducation.org Supplementation has also been shown to increase the production of Th1 cytokines, such as interferon-gamma (IFN-γ), following influenza infection in old mice, which is associated with lower viral loads in the lungs. nih.gov

Human studies have also provided evidence for the immune-enhancing effects of α-tocopherol. Supplementation in healthy older adults has been shown to improve T cell-mediated functions. nih.gov One study found that a moderate dose of DL-α-tocopherol was optimal for improving the vaccine response to tetanus and hepatitis B. nih.gov In the context of influenza, α-tocopherol as an adjuvant in a vaccine formulation was found to improve both cellular and humoral immune responses in aged mice, leading to decreased lung viral load and increased survival rates after a viral challenge. researchgate.net

Renal Research: Investigations in Chronic Kidney Disease and Alpha-Tocopherol Metabolism Alterations

Chronic kidney disease (CKD) is characterized by a progressive loss of kidney function, often accompanied by inflammation and oxidative stress. researchgate.net While the direct role of this compound in CKD is still under investigation, the broader context of oxidative stress in renal disease suggests a potential area for its application. The metabolism of α-tocopherol itself can be altered in certain disease states, which could have implications for its efficacy. nih.gov

Interaction Studies with Pharmaceutical Agents

The therapeutic effects of this compound can be influenced by its interactions with other pharmaceutical agents.

Anticoagulant and Antiplatelet Medications: High doses of alpha-tocopherol can interfere with blood coagulation and may potentiate the effects of these drugs, increasing the risk of hemorrhage. pharmacist.com

Cholesterol-Lowering Medications:

Drugs that interfere with fat absorption, such as cholestyramine, colestipol, and orlistat, may decrease the absorption of fat-soluble vitamins like vitamin E. oregonstate.edudrugbank.com

In a study involving patients with coronary heart disease, the combination of simvastatin (B1681759) and niacin was found to have protective cardiovascular effects. However, when an antioxidant cocktail including α-tocopherol was taken with this combination, the protective effects were diminished. oregonstate.edu

Anticonvulsant Drugs: Certain anticonvulsants, including phenobarbital, phenytoin, and carbamazepine, may lower plasma concentrations of vitamin E. oregonstate.edu

Chemotherapy and Radiotherapy: Vitamin E may interact with these cancer treatments, and patients are advised to consult with their physician before using supplements. pharmacist.com

Table 2: Summary of this compound Interactions with Pharmaceutical Agents

| Interacting Agent | Effect | Citation |

|---|---|---|

| Anticoagulants/Antiplatelets | Increased risk of hemorrhage | pharmacist.com |

| Fat Absorption Inhibitors (e.g., Orlistat) | Decreased absorption of vitamin E | oregonstate.edudrugbank.com |

| Simvastatin and Niacin | Diminished protective cardiovascular effects | oregonstate.edu |

| Anticonvulsants (e.g., Phenobarbital) | Lowered plasma vitamin E levels | oregonstate.edu |

| Chemotherapy/Radiotherapy | Potential for interaction | pharmacist.com |

Synergistic Effects with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound exhibits significant synergistic effects when administered with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), enhancing their therapeutic actions while potentially mitigating side effects. Research indicates that this compound acts as a potent peroxyl radical scavenger and noncompetitively inhibits cyclooxygenase (COX) activity, leading to reduced prostaglandin (B15479496) production. wikipedia.org This mechanism complements the action of NSAIDs, which also target the COX pathway.

Studies in animal models have demonstrated a clear synergistic relationship. In Wistar rats, the combination of a sub-anti-inflammatory dose of dl-alpha-tocopheryl acetate (9 mg/kg) with a sub-anti-inflammatory dose of aspirin (B1665792) (54 mg/kg) resulted in significant anti-inflammatory and analgesic activity. fishersci.co.ukscribd.comepa.gov This suggests that this compound can potentiate the effects of aspirin, allowing for potentially lower, yet effective, doses of the NSAID. fishersci.co.ukscribd.com Furthermore, dl-alpha-tocopheryl acetate on its own, at doses of 18, 36, and 72 mg/kg, produced significant analgesic activity comparable to that of aspirin. fishersci.co.ukscribd.com

A key benefit of this synergy is the reduction of NSAID-induced gastric damage. Higher doses of dl-alpha-tocopheryl acetate (36 and 72 mg/kg), as well as its combination with aspirin, were found to be gastroprotective. scribd.comepa.gov This protective effect is significant, as gastric ulceration is a common and serious side effect of NSAID therapy. fishersci.co.ukscribd.com The findings suggest that co-administration of this compound could serve as an adjuvant to NSAID treatment, enhancing pain and inflammation reduction while protecting the gastric mucosa. fishersci.co.ukscribd.com